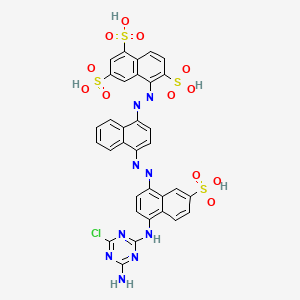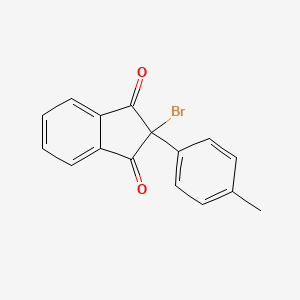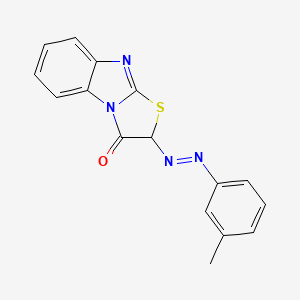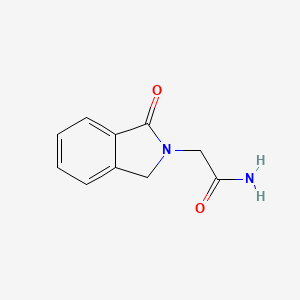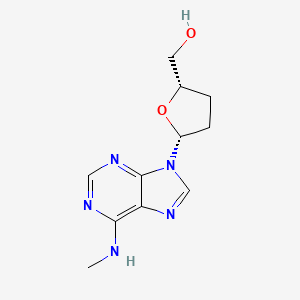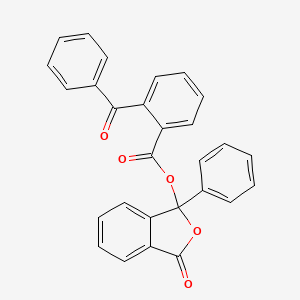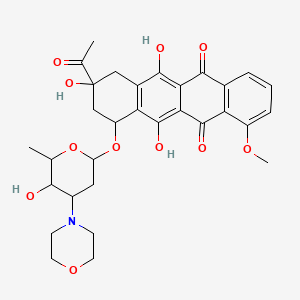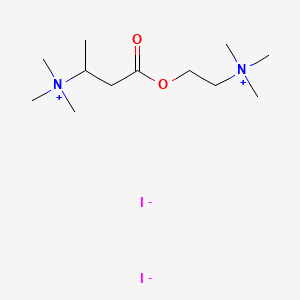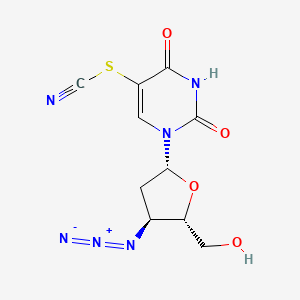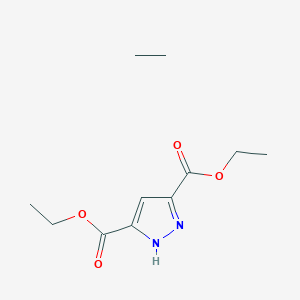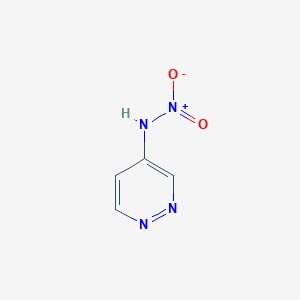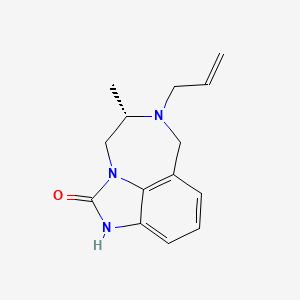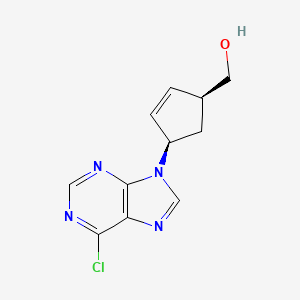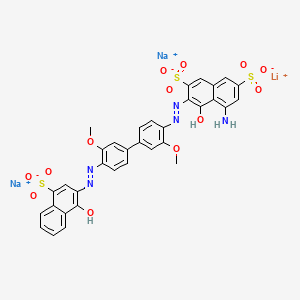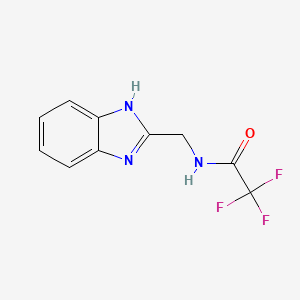
Acetamide, N-(1H-benzimidazol-2-ylmethyl)-2,2,2-trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-Benzimidazol-2-ylmethyl)-2,2,2-trifluoroacetamide is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields. The presence of the trifluoroacetamide group enhances its chemical stability and biological activity, making it a compound of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Benzimidazol-2-ylmethyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2-aminobenzimidazole with trifluoroacetic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification process may involve crystallization or advanced chromatographic techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(1H-Benzimidazol-2-ylmethyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoroacetamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(1H-Benzimidazol-2-ylmethyl)-2,2,2-trifluoroacetamide oxide.
Reduction: Formation of N-(1H-Benzimidazol-2-ylmethyl)-2,2,2-trifluoroacetamide alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1H-Benzimidazol-2-ylmethyl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1H-Benzimidazol-2-ylmethyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors, inhibiting their activity and disrupting cellular processes.
Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and signal transduction, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-Benzimidazol-2-ylmethyl)benzamide
- N-(1H-Benzimidazol-2-ylmethyl)-3-methylbenzamide
- N-(1H-Benzimidazol-2-ylmethyl)-2-methoxyacetamide
Uniqueness
N-(1H-Benzimidazol-2-ylmethyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which enhances its chemical stability and biological activity compared to other benzimidazole derivatives. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
129476-62-6 |
|---|---|
Molecular Formula |
C10H8F3N3O |
Molecular Weight |
243.18 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H8F3N3O/c11-10(12,13)9(17)14-5-8-15-6-3-1-2-4-7(6)16-8/h1-4H,5H2,(H,14,17)(H,15,16) |
InChI Key |
TYVQPQCHMAWQMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


